Tert-butyl 5-nitrothiazol-2-ylcarbamate

Description

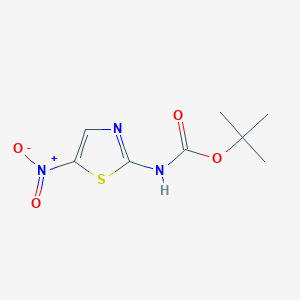

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(12)10-6-9-4-5(16-6)11(13)14/h4H,1-3H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMLVEWFOGGQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227997 | |

| Record name | 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-47-5 | |

| Record name | 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(5-nitro-2-thiazolyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Tert Butyl 5 Nitrothiazol 2 Ylcarbamate

Direct Carbamate (B1207046) Formation Approaches

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino-5-nitrothiazole (B118965) scaffold is a critical transformation for synthesizing the target compound. This approach hinges on the reaction of the pre-formed thiazole (B1198619) with a suitable electrophilic carbonyl source.

Coupling of 2-Amino-5-nitrothiazole with tert-Butoxycarbonylating Reagents

The most prevalent and efficient method for the synthesis of tert-butyl carbamates from primary amines is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgfishersci.co.uk This method is widely applicable to a range of amino-heterocycles. The reaction for producing tert-butyl 5-nitrothiazol-2-ylcarbamate involves the direct coupling of 2-amino-5-nitrothiazole with Boc₂O. chemicalbook.com

The reaction is typically performed in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758). wikipedia.orgfishersci.co.uk While the reaction can proceed without a catalyst, the addition of a base is common to deprotonate the amine, enhancing its nucleophilicity and neutralizing the acidic byproduct. commonorganicchemistry.comtotal-synthesis.com Common bases include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIEA), or 4-dimethylaminopyridine (B28879) (DMAP), which is often used in catalytic amounts. wikipedia.orgchemicalbook.com For amino acids and related substrates, aqueous bases like sodium hydroxide (B78521) or sodium bicarbonate are also employed. wikipedia.orgfishersci.co.uk A study on the related ethyl 2-aminothiazole-5-carboxylate demonstrated successful N-Boc protection, highlighting the viability of this strategy for the 2-aminothiazole (B372263) core. semanticscholar.org

Table 1: Typical Reagents for Boc Protection of Amines

| Reagent | Role | Common Solvents |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | tert-Butoxycarbonylating Agent | THF, Acetonitrile, Dichloromethane |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Acetonitrile, Dichloromethane |

| Triethylamine (TEA) | Base | THF, Dichloromethane |

| Sodium Bicarbonate (NaHCO₃) | Base | Water/Organic Biphasic Mixtures |

Mechanistic Considerations in Carbamate Linkage Formation

The mechanism for the formation of the carbamate linkage via Boc protection is a well-understood nucleophilic acyl substitution. The process initiates with the nucleophilic attack of the nitrogen atom of the 2-amino group of 2-amino-5-nitrothiazole on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. commonorganicchemistry.comcommonorganicchemistry.com

This attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbonate bond and the departure of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This leaving group is unstable and subsequently abstracts the proton from the now-protonated amine, yielding the final N-Boc protected thiazole. The tert-butyl bicarbonate byproduct then decomposes, irreversibly breaking down into carbon dioxide (CO₂) gas and tert-butanol. commonorganicchemistry.com This decomposition provides a strong thermodynamic driving force for the reaction. total-synthesis.com When an external base like triethylamine is used, it is responsible for deprotonating the protonated amine in the intermediate stage. commonorganicchemistry.com

Construction of the Thiazole Moiety

The synthesis of the target compound can also be approached by first constructing the 2-aminothiazole ring, which is subsequently functionalized. The Hantzsch thiazole synthesis is a cornerstone of this strategy. chemicalbook.comtandfonline.com

Precursor Synthesis of 2-Aminothiazoles

The key precursor for the final carbamoylation step is 2-amino-5-nitrothiazole. Historically, its synthesis involved the nitration of 2-aminothiazole. nih.gov However, modern and varied methods for synthesizing 2-aminothiazole derivatives are now prevalent. The most common route is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea (B124793) derivative. chemicalbook.comtandfonline.com For the synthesis of substituted 2-aminothiazoles, α-bromoacetophenones are frequently condensed with thiourea. rsc.orgorganic-chemistry.org

Numerous catalysts and conditions have been developed to optimize this reaction, including the use of molecular iodine, which facilitates the condensation under mild conditions. tandfonline.com Solvent-free approaches have also been developed, offering an eco-friendly alternative that can yield products in seconds. organic-chemistry.orgthieme-connect.com Furthermore, polymer-supported syntheses and the use of biocatalysts like cross-linked chitosan (B1678972) hydrogel under ultrasonic irradiation have been reported, highlighting the versatility and ongoing innovation in the synthesis of these crucial precursors. mdpi.com

Cyclization Reactions and Heterocyclic Ring Formation

The Hantzsch thiazole synthesis is the archetypal cyclization reaction for forming the 2-aminothiazole ring. ijper.orgsysrevpharm.org The mechanism involves two key steps:

S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide and form an S-alkylated isothiourea intermediate.

Cyclization and Dehydration: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the aromatic thiazole ring. chemicalbook.com

This reaction is highly versatile, and various modifications exist. For instance, α-halogenation of β-keto esters followed by cyclization with thiourea can produce 2-aminothiazole-5-carboxylates. organic-chemistry.org The reaction conditions can be tailored, from heating in a solvent like ethanol (B145695) to using microreactor systems for enhanced control and efficiency. rsc.org

Table 2: Selected Methods for Hantzsch Thiazole Synthesis

| Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|

| α-Bromoacetophenones + Thiourea | Molecular Iodine | Mild conditions, rapid reaction |

| α-Bromoacetophenones + Thiourea | None (Solvent-free) | Eco-friendly, extremely fast |

| α-Haloketones + Thiourea | PIBTU-CS Hydrogel, Ultrasonic Irradiation | Green biocatalyst, high yields |

| 2-Bromoacetophenones + Thioureas | Heated Microreactor (70 °C) | High conversion, controlled environment |

Stereoselective Synthesis and Chiral Control

The target compound, this compound, is an achiral molecule. Therefore, stereoselective synthesis and chiral control are not pertinent to its direct preparation. However, the synthesis of chiral thiazole and thiazoline (B8809763) derivatives is a significant area of research, particularly for their inclusion in complex peptide-derived natural products. nih.gov

Methodologies for obtaining optically pure thiazole building blocks often rely on either biomimetic approaches or the stereoselective alkylation of chiral precursors. nih.gov For example, the reaction of active methylene (B1212753) compounds with phenylisothiocyanate and α-haloketones can be used to synthesize various thiazole derivatives, and if a chiral element is present in one of the starting materials or introduced via a chiral catalyst, stereoselective outcomes can be achieved. nih.gov While not directly applicable to the synthesis of the title compound, these advanced strategies are crucial for creating chiral analogues and more complex drug candidates that feature a thiazole motif. nih.govnih.gov

Introduction of Chirality in Related tert-Butyl Carbamates

While this compound itself is not chiral, the principles of introducing chirality are highly relevant in the synthesis of more complex molecules where this moiety might be incorporated. The introduction of chirality into molecules containing a tert-butyl carbamate group can be achieved through various stereoselective synthetic methods.

One common strategy involves the use of chiral auxiliaries. For instance, enantiopure tert-butanesulfinamide has been extensively used to synthesize chiral amines, which can then be protected as tert-butyl carbamates. nih.gov The chiral sulfinamide directs the stereochemical outcome of nucleophilic additions to imines, and subsequent removal of the auxiliary provides the chiral amine with high enantiomeric purity. nih.govnih.gov

Another approach is the use of chiral catalysts in reactions that create a stereocenter. For example, the CBS reduction of prochiral ketones using a chiral oxazaborolidine catalyst can produce chiral secondary alcohols with high enantiomeric excess. youtube.com These alcohols can then be converted to other functional groups, including amines that can be protected with a Boc group.

The following table summarizes some methods for introducing chirality in the synthesis of molecules that can subsequently be functionalized with a tert-butyl carbamate group.

| Method | Description | Key Reagents/Catalysts | Reference |

| Chiral Auxiliary | Use of a removable chiral group to direct stereoselective transformations. | Enantiopure tert-butanesulfinamide | nih.gov |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer. | CBS catalyst (chiral oxazaborolidine) | youtube.com |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Chiral amines, Grignard reagents | acs.org |

Diastereoselective and Enantioselective Methodologies

The development of diastereoselective and enantioselective methods is paramount for the synthesis of stereochemically defined molecules. In the context of tert-butyl carbamates, several powerful methodologies have been established.

Diastereoselective Synthesis:

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction. For instance, the diastereoselective synthesis of carbapenams has been achieved via the Kinugasa reaction between terminal copper acetylides and nonracemic cyclic nitrones. nih.gov Similarly, carbamate annulation has been used for the diastereoselective synthesis of aminoiminohexitols and 2,5-dideoxy-2,5-iminoglycitols. nih.govresearchgate.net Carbamate-directed benzylic lithiation has also been shown to proceed with high diastereoselectivity. beilstein-journals.orgnih.gov

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral starting material. This is often accomplished using chiral catalysts or reagents. The enantioselective synthesis of unnatural carbamate-protected α-alkyl amino esters has been achieved through N-H bond insertion reactions catalyzed by a cooperative system of a copper salt and a chiral spiro phosphoric acid. acs.org Furthermore, organocatalytic desymmetrization reactions have emerged as a powerful tool for the synthesis of axially chiral compounds. researchgate.net The enantiomeric separation of chiral alcohols on an immobilized amylose (B160209) carbamate stationary phase under subcritical fluid chromatography has also been studied. nih.gov

The table below provides examples of diastereoselective and enantioselective methodologies applicable to the synthesis of chiral molecules containing carbamate functionalities.

| Methodology | Type | Description | Key Features | Reference |

| Kinugasa Reaction | Diastereoselective | Reaction between terminal copper acetylides and nonracemic cyclic nitrones. | Provides access to carbapenam (B8450946) skeletons. | nih.gov |

| Carbamate Annulation | Diastereoselective | Iodocyclization of alkenylamines followed by carbamate formation. | Synthesis of polyhydroxylated cyclic amines. | nih.govresearchgate.net |

| Benzylic Lithiation | Diastereo- and Enantioselective | Deprotonation directed by a carbamate group using a chiral ligand. | Generation of atropisomers and functionalized diastereomers. | beilstein-journals.orgnih.gov |

| N-H Bond Insertion | Enantioselective | Copper- and chiral phosphoric acid-catalyzed reaction of diazoacetates and carbamates. | Access to unnatural optically active α-amino esters. | acs.org |

| Organocatalytic Desymmetrization | Enantioselective | Use of small organic molecules as catalysts to desymmetrize prochiral molecules. | Synthesis of axially chiral compounds. | researchgate.net |

Optimization and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions and development of robust scale-up methodologies. For the synthesis of this compound, several factors need to be considered.

Optimization of Reaction Conditions:

The N-acylation of amines is a well-studied reaction, and its optimization often involves screening various parameters to maximize yield and purity while minimizing reaction time and cost. researchgate.netorientjchem.org Key parameters for the reaction of 2-amino-5-nitrothiazole with Boc-anhydride include:

Solvent: A range of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and even water. nih.govorgsyn.org The choice of solvent can influence reaction rates and product solubility.

Base: A base is typically required to deprotonate the amine or to neutralize the acidic byproduct. Common bases include triethylamine, diisopropylethylamine (DIPEA), and sodium bicarbonate. wikipedia.orgnih.gov The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. chemicalbook.comresearchgate.net

Temperature: The reaction is often carried out at room temperature, but gentle heating or cooling may be necessary depending on the reactivity of the amine and the stability of the product. researchgate.net

Stoichiometry: The molar ratio of the reactants and catalyst should be optimized to ensure complete conversion of the starting material while avoiding the formation of byproducts.

Scale-Up Methodologies:

Scaling up the synthesis of this compound from the lab to a larger scale presents several challenges. nih.govacs.org

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in larger reactors. google.com

Heat Transfer: The N-acylation reaction can be exothermic, and efficient heat transfer is necessary to control the temperature and prevent runaway reactions.

Work-up and Purification: The work-up procedure, which typically involves extraction and washing, needs to be adapted for larger volumes. Purification methods such as crystallization are often preferred over chromatography on a large scale due to cost and efficiency. orgsyn.org

Continuous Flow Chemistry: Continuous flow reactors can offer significant advantages for scale-up, including better control over reaction parameters, improved safety, and higher throughput. nih.gov The development of a continuous flow process for the N-acylation could be a viable strategy for the industrial production of this compound.

The following table summarizes key considerations for the optimization and scale-up of the synthesis.

| Parameter | Optimization Considerations | Scale-Up Challenges | Potential Solutions for Scale-Up | Reference |

| Solvent | Polarity, solubility of reactants and products, boiling point. | Large volumes, solvent recovery. | Solvent recycling, use of greener solvents. | nih.gov |

| Base/Catalyst | Strength, solubility, cost, ease of removal. | Homogeneity, potential for side reactions. | Use of solid-supported catalysts, optimization of catalyst loading. | chemicalbook.comresearchgate.net |

| Temperature | Reaction rate vs. byproduct formation, energy consumption. | Heat dissipation, maintaining uniform temperature. | Jacketed reactors, efficient cooling systems. | researchgate.net |

| Purification | Chromatography vs. crystallization, solvent selection for crystallization. | Handling large volumes of solids/liquids, efficiency of separation. | Development of robust crystallization protocols, filtration systems. | orgsyn.org |

| Process Type | Batch vs. continuous flow. | Process control, safety, throughput. | Implementation of continuous flow reactors. | nih.gov |

Reactivity and Mechanistic Chemistry of Tert Butyl 5 Nitrothiazol 2 Ylcarbamate

Hydrolytic Stability and Decomposition Pathways of the Carbamate (B1207046) Functionality

The carbamate linkage in tert-butyl 5-nitrothiazol-2-ylcarbamate is susceptible to cleavage under both acidic and basic conditions, though the mechanisms differ significantly. Carbamates are known to be relatively labile in both types of media. researchgate.net

Acid-Mediated Hydrolysis

The tert-butyl carbamate (Boc) group is notably sensitive to acidic conditions. Its hydrolysis is a common strategy for deprotection in organic synthesis. The reaction is typically conducted using strong acids such as trifluoroacetic acid, hydrochloric acid, or sulfuric acid. acsgcipr.org

The mechanism proceeds through protonation of the carbamate's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the resulting tert-butyl cation, the cleavage often follows a pathway involving the protonation of the ester oxygen, followed by the loss of the tert-butyl group to form a stable carbocation (isobutylene is also formed). This is followed by the rapid decarboxylation of the resulting carbamic acid to yield the free 2-amino-5-nitrothiazole (B118965). acsgcipr.org Carboxylic acids are frequently protected as their tert-butyl esters due to their high stability in neutral and basic environments, while allowing for easy removal with acid. acsgcipr.org

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

| Acid Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | Common and effective; volatile byproducts. |

| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or methanol | Often used for substrates sensitive to TFA. |

| Sulfuric Acid (H₂SO₄) | Dilute in an aqueous/organic mixture | Strong, non-volatile acid. |

Base-Mediated Hydrolysis

The hydrolysis of carbamates in basic media can proceed through different mechanisms depending on the substitution pattern of the carbamate nitrogen. For tertiary carbamates like this compound (where the nitrogen is disubstituted with the thiazole (B1198619) ring and the carbonyl group of the Boc protector), the hydrolysis is expected to occur via a bimolecular base-catalyzed acyl transfer (BAc2) mechanism. researchgate.netresearchgate.net

In this pathway, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond, releasing the phenoxide-like thiazole anion and tert-butoxycarbonyl species, which would then decompose further. Studies on analogous tertiary N-methyl, N-thiazolyl carbamates have shown they hydrolyze through this BAc2 mechanism, in contrast to secondary N-thiazolylcarbamates which react via an E1cB pathway due to the presence of an acidic proton on the nitrogen. researchgate.net The thiazolyl ring's electron-withdrawing nature facilitates this bimolecular attack. researchgate.net

Transformations Involving the Nitro Group

The nitro group is a key functional moiety that strongly influences the reactivity of the thiazole ring and is itself a site for chemical transformations.

Reduction Reactions of the Nitrothiazole Moiety

The nitro group on the thiazole ring can be readily reduced to an amino group, a pivotal transformation for introducing a versatile synthetic handle. This reduction can be achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction.

A widely used method for the reduction of aromatic nitro groups that would be applicable here involves the use of a metal catalyst like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid. Another effective system is the use of iron powder with a catalyst like ferric chloride (FeCl₃) in the presence of a hydrogen donor like hydrazine (B178648) hydrate. atlantis-press.com This method was successfully used to reduce a nitro group in the synthesis of a key intermediate for osimertinib. atlantis-press.com The resulting 5-amino-2-(tert-butoxycarbonylamino)thiazole is a valuable building block for further derivatization.

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation; generally clean and high-yielding. |

| Fe / HCl or NH₄Cl | A classic and cost-effective method for reducing aromatic nitro groups. |

| SnCl₂·2H₂O | Stannous chloride is a mild reducing agent often used for selective reductions. |

Nucleophilic Aromatic Substitution on the Nitrothiazole Ring

The presence of a strong electron-withdrawing nitro group at the C5 position significantly activates the thiazole ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction is generally uncommon for aromatic rings, which are typically electron-rich and undergo electrophilic substitution. libretexts.org However, the nitro group depletes the electron density of the ring system, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

For an SNAr reaction to occur, a good leaving group must be present on the ring, typically a halide. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The nitro group is crucial for stabilizing this intermediate, particularly when it is positioned ortho or para to the site of attack, as it can delocalize the negative charge through resonance. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

In the case of a hypothetical 5-nitro-4-halothiazole derivative, the 5-nitro group would be ortho to the C4 position, strongly activating it for substitution by various nucleophiles such as alkoxides, amines, or thiolates.

Reactivity of the Thiazole Heterocycle

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. Its intrinsic reactivity is influenced by the heteroatoms and further modulated by its substituents. The thiazole ring is a component of essential biological molecules like thiamine. researchgate.net

The electron-withdrawing 5-nitro group deactivates the ring towards electrophilic aromatic substitution, a reaction that would typically occur at the C4 or C5 position in an unsubstituted thiazole. Conversely, as discussed, this group activates the ring for nucleophilic attack.

tert-Butyl Group Reactivity and Fragmentation

The tert-butyl group in this compound is the primary site of reactivity under thermal or radical conditions. Its fragmentation is a key aspect of the molecule's chemical behavior, leading to the formation of stable byproducts.

Radical Processes and Thermolysis

The thermal decomposition of tert-butyl carbamates, particularly those attached to an electron-deficient aromatic or heteroaromatic system, typically proceeds through a concerted, non-radical mechanism. However, the potential for radical processes cannot be entirely discounted, especially under specific reaction conditions or upon initiation by external radical sources.

Studies on the thermolysis of tert-butyl N-arylcarbamates have shown that these compounds decompose in a first-order reaction to yield carbon dioxide, isobutylene (B52900), and the corresponding amine. cdnsciencepub.comcdnsciencepub.com The rate of this decomposition is notably accelerated by the presence of electron-withdrawing substituents on the aryl ring. cdnsciencepub.com The 5-nitrothiazole (B1205993) group is a potent electron-withdrawing moiety due to the electronegativity of the nitrogen and oxygen atoms in the nitro group and the inherent electronic nature of the thiazole ring. smolecule.com This strong electron-withdrawing effect significantly polarizes the N-C(O)O bond of the carbamate, weakening the C-O bond of the tert-butyl group and facilitating its cleavage.

The proposed mechanism for the thermal decomposition of tert-butyl N-arylcarbamates involves a cyclic transition state, leading to the elimination of isobutylene and the formation of a carbamic acid intermediate, which then rapidly decarboxylates to the amine. cdnsciencepub.com By analogy, the thermolysis of this compound is expected to follow a similar pathway, yielding 2-amino-5-nitrothiazole, carbon dioxide, and isobutylene.

| Compound | Decomposition Products | Influencing Factor |

| tert-Butyl N-phenylcarbamate | Aniline, Carbon Dioxide, Isobutylene | Thermal energy |

| tert-Butyl N-(p-nitrophenyl)carbamate | p-Nitroaniline, Carbon Dioxide, Isobutylene | Enhanced rate due to electron-withdrawing nitro group. cdnsciencepub.comcdnsciencepub.com |

| This compound (Predicted) | 2-Amino-5-nitrothiazole, Carbon Dioxide, Isobutylene | Strong electron-withdrawing effect of the 5-nitrothiazole ring. |

While the primary thermal decomposition is likely non-radical, high-energy conditions or the presence of radical initiators could induce homolytic cleavage of the C-O bond of the tert-butyl group, generating a tert-butyl radical and a carbamoyl (B1232498) radical. The tert-butyl radical is a relatively stable tertiary radical and can participate in various subsequent reactions.

Utility in Reaction Mechanisms as a Radical Initiator (e.g., tert-Butyl Nitrite)

While this compound itself is not typically employed as a radical initiator, its structural relative, tert-butyl nitrite (B80452), serves as an excellent example of how a tert-butyl group can be utilized to initiate radical reactions. Tert-butyl nitrite is a versatile and widely used radical initiator due to the facile homolytic cleavage of the O-N bond upon mild heating or photolysis.

The thermal decomposition of tert-butyl nitrite generates a tert-butoxyl radical and a nitric oxide radical. The tert-butoxyl radical is a highly reactive species that can abstract a hydrogen atom from a suitable donor, thereby initiating a radical chain reaction. This process is the cornerstone of its utility in a vast array of organic transformations, including nitration, oxidation, and C-H functionalization reactions.

A plausible mechanism for radical initiation by tert-butyl nitrite is as follows:

Initiation: Homolytic cleavage of the O-N bond to form a tert-butoxyl radical and nitric oxide. (CH₃)₃C-O-N=O → (CH₃)₃C-O• + •NO

Hydrogen Abstraction: The tert-butoxyl radical abstracts a hydrogen atom from a substrate (R-H) to generate a substrate radical (R•) and tert-butanol. (CH₃)₃C-O• + R-H → (CH₃)₃C-OH + R•

Propagation/Termination: The substrate radical can then undergo various reactions, propagating the radical chain or terminating through coupling reactions.

The effectiveness of tert-butyl nitrite as a radical initiator stems from the relatively low bond dissociation energy of the O-N bond and the stability of the resulting tert-butoxyl radical. This allows for the generation of radicals under mild conditions, making it a valuable tool in modern organic synthesis.

| Radical Initiator | Initiation Step | Generated Radicals | Typical Application |

| tert-Butyl Nitrite | Homolysis of O-N bond | tert-Butoxyl radical, Nitric oxide radical | Radical nitration, oxidation |

| AIBN (Azobisisobutyronitrile) | Extrusion of N₂ | Isobutyronitrile radical | Polymerization, radical cyclization |

| Benzoyl Peroxide | Homolysis of O-O bond | Benzoyloxyl radical, Phenyl radical | Polymerization, halogenation |

Synthetic Derivatization and Analogue Development of Tert Butyl 5 Nitrothiazol 2 Ylcarbamate

Synthesis of Substituted Tert-butyl 5-nitrothiazol-2-ylcarbamate Analogues

The synthesis of analogues of this compound typically begins with the precursor 2-amino-5-nitrothiazole (B118965). This key intermediate can be synthesized through various routes, including the reaction of N,N-dialkyl-2-nitroetheneamine with bromine followed by treatment with thiourea (B124793). chemicalbook.comgoogle.com Once 2-amino-5-nitrothiazole is obtained, the tert-butoxycarbonyl (Boc) protecting group is introduced to form the parent compound, this compound.

Derivatization is often achieved by first creating a more reactive intermediate. For instance, N-(5-nitrothiazol-2-yl)acetamide analogues are commonly synthesized. One general method involves reacting an appropriate piperazine (B1678402) and triethylamine (B128534) with 2-chloro-N-(5-nitrothiazol-2-yl)acetamide in dichloromethane (B109758). aminer.org Another approach involves mixing a suitable phenol (B47542) with potassium carbonate in dry DMF, followed by the addition of a DMF solution of 2-chloro-N-(5-nitrothiazol-2-yl)acetamide. aminer.org These acetamide (B32628) derivatives can then be further modified.

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using EDCI and HOBt as coupling reagents, resulting in excellent yields. biomedres.us This demonstrates a viable strategy for introducing a wide range of substituents onto the scaffold.

Table 1: Examples of Synthesized Substituted Analogues

| Compound | Starting Material | Reagents | Key Features |

|---|---|---|---|

| N-(5-nitrothiazol-2-yl)acetamides | 2-chloro-N-(5-nitrothiazol-2-yl)acetamide | Piperazine, triethylamine | Introduction of piperazine moieties aminer.org |

| N-(5-nitrothiazol-2-yl)acetamides | 2-chloro-N-(5-nitrothiazol-2-yl)acetamide | Phenol, K2CO3 | Introduction of phenoxy groups aminer.org |

Structural Modifications of the Carbamate (B1207046) Group

The carbamate group in this compound is a critical element for modification, influencing the compound's stability, solubility, and interaction with biological targets. nih.govnih.govacs.org The tert-butyl group, in particular, is a common moiety in drug design that can enhance specificity or act as a steric shield to improve the stability of adjacent functional groups. biomedres.ushyphadiscovery.com

Modifications can involve replacing the tert-butyl group with other alkyl or aryl groups to alter lipophilicity and metabolic stability. biomedres.us For instance, removing bulky groups can reduce steric hindrance and improve properties like solubility. biomedres.us The entire carbamate functionality can also be replaced with other linkers, such as amides or ureas, to explore different conformational restrictions and hydrogen bonding patterns. nih.gov The synthesis of such analogues often involves the deprotection of the Boc group followed by reaction with different acylating or carbamoylating agents.

The synthesis of tert-butyl carbamates can be achieved through methods like the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate that is trapped by tert-butanol. acs.org This methodology allows for the introduction of diverse substituents on the carbamate nitrogen.

Table 2: Potential Modifications of the Carbamate Group

| Modification Type | Rationale | Synthetic Approach |

|---|---|---|

| Alteration of the O-alkyl group | Modulate lipophilicity and metabolic stability hyphadiscovery.com | Deprotection and re-protection with different chloroformates |

| Replacement with amides | Change hydrogen bonding capacity and conformation nih.gov | Boc deprotection, followed by acylation with acid chlorides or activated carboxylic acids |

Diversification of the Thiazole (B1198619) Ring System

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically important molecules. ignited.in Its aromatic nature allows for various chemical reactions to introduce substituents or to replace the ring system entirely with bioisosteres. ignited.in

The conversion of the carbamate group to a urea (B33335) functionality is a common strategy in medicinal chemistry to alter a compound's biological activity and physicochemical properties. nih.gov A series of 5-substituted thiazolyl urea derivatives have been synthesized and evaluated for their potential as therapeutic agents. nih.gov The synthesis of these derivatives typically involves reacting the parent amine, 2-amino-5-nitrothiazole, with a substituted isocyanate. nih.govnih.gov For example, 1,3-substituted urea derivatives have been synthesized from 2-aminothiazoles and m-toluyl isocyanate. researchgate.net These reactions highlight the feasibility of converting this compound (after deprotection) into a diverse library of urea analogues.

Research has shown that thiazolyl-urea derivatives can act as potent enzyme inhibitors. nih.govresearchgate.net For example, a series of thiazol-urea derivatives were designed and synthesized as potential dual C-RAF/FLT3 kinase inhibitors. researchgate.net

Table 3: Synthesis of Thiazol-2-yl Urea Derivatives

| Reactants | Product Type | Potential Application | Reference |

|---|---|---|---|

| 2-aminothiazole (B372263), m-toluyl isocyanate | 1,3-substituted ureas | General synthesis | researchgate.net |

| 2-(4-phenylthiazol-2-yl)ethylamine, benzyl (B1604629) isocyanate | N,N'-disubstituted ureas | Antitrypanosomal agents | nih.gov |

Bioisosteric replacement is a strategy used to replace a functional group or a whole ring system with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net The 5-nitrothiazole (B1205993) ring can be replaced by other heteroaromatic systems like pyridine (B92270) or thiophene (B33073).

Studies on analogues of nitazoxanide, which shares the 2-amino-5-nitrothiazole core, have explored such replacements. Pyridine analogues were synthesized by coupling various pyridine carboxylic acids with 2-amino-5-nitrothiazole. nih.gov It was found that substitutions on the pyridine ring, such as with fluorine, could significantly impact biological activity. nih.gov Similarly, thiophene analogues have been synthesized and showed comparable, and in some cases more potent, activity to their furan (B31954) counterparts. nih.govtsijournals.com These studies demonstrate that replacing the thiazole ring in the this compound scaffold with pyridine or thiophene is a viable strategy for generating novel analogues. The replacement of a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve physicochemical properties such as solubility and metabolic stability. chemrxiv.org

Table 4: Bioisosteric Replacements for the Thiazole Ring

| Original Ring | Bioisosteric Replacement | Rationale | Reference |

|---|---|---|---|

| 5-Nitrothiazole | Pyridine | Modulate electronic properties and target interactions | nih.govnih.gov |

| 5-Nitrothiazole | Thiophene | Alter physicochemical properties and biological activity | nih.govtsijournals.com |

Development of Mechanistic Probes Based on this compound Scaffold

Activity-based probes (ABPs) are powerful tools in chemical biology for studying enzyme function directly in complex biological systems. frontiersin.orgnih.govnih.gov These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin). nih.govnih.gov The this compound scaffold, with its reactive nitro group and modifiable structure, is a candidate for the development of such probes.

The nitro-heterocyclic core is known to be susceptible to reduction under hypoxic conditions, a property that has been exploited to develop imaging agents for hypoxic tumors. nih.gov This suggests that derivatives of this compound could be developed as probes for nitroreductase enzymes or to study hypoxic environments.

The development of ABPs from this scaffold would involve synthesizing derivatives that incorporate a reactive "warhead" and a reporter tag. For example, the carbamate could be modified to include a linker attached to a fluorophore, or substituents could be added to the thiazole ring that can engage in covalent interactions with a target enzyme. The synthesis of such probes allows for the visualization and characterization of enzyme activity, aiding in target identification and drug discovery. frontiersin.orgresearchgate.net

Advanced Applications in Chemical Research Utilizing Tert Butyl 5 Nitrothiazol 2 Ylcarbamate

Strategic Use as a Synthetic Building Block in Complex Molecule Synthesis

The primary and most significant application of Tert-butyl 5-nitrothiazol-2-ylcarbamate is its role as a versatile synthetic building block. Organic synthesis often requires the assembly of complex molecules from smaller, more manageable fragments. This compound provides a pre-functionalized 2-amino-5-nitrothiazole (B118965) scaffold, which is a key structural motif (pharmacophore) in a number of biologically active molecules. nbinno.com

The strategic value of this building block lies in the orthogonal reactivity of its different components. The Boc-protected amine at the C2 position is unreactive under many conditions, allowing chemists to perform reactions on other parts of the molecule or with other reagents. Subsequently, the Boc group can be selectively removed to reveal the primary amine, which can then participate in further bond-forming reactions.

Research in medicinal chemistry has demonstrated its utility in the synthesis of kinase inhibitors. chemicalbook.com Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. chemicalbook.com The 5-nitrothiazole (B1205993) moiety is a key component in several potent inhibitor structures. By using this compound, synthetic chemists can efficiently construct libraries of potential drug candidates for screening. For instance, it serves as a precursor in the preparation of novel heterocyclic compounds designed to target specific kinases. chemicalbook.com Its use has also been noted in the synthesis of analogues of the broad-spectrum anti-infective agent Nitazoxanide. acs.org

Table 1: Examples of Complex Molecules Synthesized Using Thiazole-Based Building Blocks

| Target Molecule Class | Therapeutic Area | Role of 5-Nitrothiazole Moiety |

|---|---|---|

| Kinase Inhibitors | Oncology, Immunology | Key pharmacophore for binding to enzyme active site |

| Schistosomicides | Infectious Disease | Bioactive core structure |

| Antiplasmodial Agents | Infectious Disease | Component of molecules targeting Plasmodium falciparum |

Application in Protecting Group Methodologies

The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. This compound is a prime example of this strategy in action, specifically utilizing the tert-butyloxycarbonyl (Boc) group to protect a primary amine.

The Boc group is one of the most common amine protecting groups due to its ease of installation and, crucially, its predictable and clean removal under specific conditions. It is stable to a wide range of reagents and reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for extensive chemical modifications to be made to other parts of the molecule without affecting the protected amine.

Deprotection, or the removal of the Boc group, is typically achieved under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbamate (B1207046). The byproducts of this reaction are gaseous isobutylene (B52900) and carbon dioxide, which are easily removed from the reaction mixture, simplifying the purification of the desired deprotected amine (2-amino-5-nitrothiazole). This selective deprotection step is critical in multi-step syntheses, unmasking the amine at the precise moment it is needed for a subsequent coupling or condensation reaction.

Table 2: Protecting Group Profile of the Boc Group in this compound

| Protecting Group | Functional Group Protected | Stable To | Cleavage Conditions | Common Reagents |

|---|

Development of Novel Reagents and Catalysts

While this compound is an indispensable intermediate in synthetic chemistry, its role in the direct development of novel standalone reagents or catalysts is not extensively documented in the current scientific literature. Its primary function is that of a structural component that is incorporated into a larger target molecule.

However, its precursor, 2-amino-5-nitrothiazole, has found use as a reagent in other areas. For example, it has been employed as a diazo component in the synthesis of monoazo disperse dyes and as a reagent in analytical chemistry for the detection and quantification of certain metal ions. chemimpex.com The Boc-protected derivative, however, is specifically designed to temper the reactivity of the amino group, making it less suitable for applications where that group's nucleophilicity or ability to form diazonium salts is required. Therefore, its value lies in its controlled release of the reactive 2-amino-5-nitrothiazole rather than its use as a reagent in its protected form.

Contribution to Fundamental Organic Synthesis Methodologies

The application of this compound serves as an excellent illustration of established, fundamental organic synthesis methodologies rather than being the basis for the creation of new ones. Its use highlights several key principles of modern synthetic strategy:

Protecting Group Strategy: As detailed in section 5.2, its use is a classic application of protecting an amine to direct the outcome of a reaction sequence.

Scaffold-Based Synthesis: It provides a ready-made heterocyclic scaffold to which various substituents can be added. This is a common strategy in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR).

While the compound itself has not led to the development of a new named reaction or a novel class of transformations, its availability and predictable reactivity support and enable the efficient execution of these powerful and fundamental synthetic plans.

Investigation in Material Science for Polymer Modification

The field of material science often leverages organic compounds with unique electronic or physical properties. The precursor to the title compound, 2-amino-5-nitrothiazole, has been noted for potential exploration in the development of novel materials, particularly in electronics and sensors, owing to the electronic properties of the nitro-aromatic system. chemimpex.com

Despite this, a specific investigation into the use of this compound for polymer modification is not well-documented in the available literature. Polymer modification typically involves grafting small molecules onto a polymer backbone to alter its properties (e.g., solubility, thermal stability, or conductivity). In principle, one could envision a synthetic scheme where the Boc group is removed and the resulting amine is used to attach the 5-nitrothiazole moiety to a polymer chain. However, dedicated research focusing on this specific application has not been prominently reported. The focus of research on this compound has remained overwhelmingly within the domain of pharmaceutical and fine chemical synthesis.

Spectroscopic and Computational Characterization of Tert Butyl 5 Nitrothiazol 2 Ylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of tert-butyl 5-nitrothiazol-2-ylcarbamate. Both ¹H and ¹³C NMR are instrumental in assigning the specific atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group and the thiazole (B1198619) ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The proton on the thiazole ring is expected to resonate further downfield due to the electron-withdrawing effects of the nitro group and the aromatic nature of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. Key resonances are anticipated for the quaternary and methyl carbons of the tert-butyl group, as well as for the carbons of the thiazole ring and the carbamate (B1207046) carbonyl group. The positions of the thiazole ring carbons are particularly informative, with the carbon bearing the nitro group and the carbon adjacent to the carbamate nitrogen showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H | Downfield region | - |

| tert-Butyl-H | Upfield region (singlet, 9H) | - |

| Thiazole-C (nitro-substituted) | Downfield region | Downfield region |

| Thiazole-C (carbamate-substituted) | - | Downfield region |

| Thiazole-C (unsubstituted) | - | Midfield region |

| Carbamate C=O | - | Downfield region |

| tert-Butyl Quaternary C | - | Midfield region |

| tert-Butyl Methyl C | - | Upfield region |

Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry Techniques (e.g., HRMS, ESI-MS)

Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are vital for confirming the molecular weight and elemental composition of this compound.

HRMS: This technique provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. The precise mass-to-charge ratio (m/z) obtained from HRMS helps to distinguish the compound from other molecules with the same nominal mass.

ESI-MS: ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or other adducts, which can be further analyzed by tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

| HRMS | Highly accurate m/z value of the molecular ion | Unambiguous determination of elemental composition |

| ESI-MS | Detection of [M+H]⁺ or other adducts | Confirmation of molecular weight |

| ESI-MS/MS | Characteristic fragmentation patterns | Structural elucidation of the molecule |

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Vibrational and electronic spectroscopy provide insights into the functional groups present in this compound and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and asymmetric and symmetric stretching of the nitro group. The presence of the tert-butyl group will be indicated by C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the nitrothiazole chromophore. The position and intensity of these bands provide information about the conjugated system and the electronic effects of the substituents.

Table 3: Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopy | Expected Wavenumber/Wavelength | Assignment |

| IR | ~3400-3200 cm⁻¹ | N-H stretch (carbamate) |

| IR | ~1750-1700 cm⁻¹ | C=O stretch (carbamate) |

| IR | ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ | Asymmetric and symmetric NO₂ stretch |

| UV-Vis | UV region | π → π* and n → π* transitions |

X-ray Diffraction and Micro-Electron Diffraction (MicroED) for Solid-State Structure Determination

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool to complement experimental data and to gain a deeper understanding of the molecular properties and reactivity of this compound.

DFT calculations can be used to optimize the geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available. These calculations also yield valuable information about the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

Computational modeling can be employed to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to predict the feasibility of a reaction and to understand its mechanism. This approach is particularly useful for studying reactions that are difficult to probe experimentally. For instance, the hydrolysis of the carbamate or reactions involving the nitro group could be modeled to understand the underlying energetic barriers and intermediates.

Conformational Analysis and Stereochemical Predictions

The conformational freedom of this compound is primarily dictated by the rotational barriers around the single bonds connecting its constituent functional groups. Computational and spectroscopic studies on analogous molecules provide a framework for predicting the likely low-energy conformations and stereochemical arrangement of this compound.

The central structural feature influencing the conformation is the carbamate linker between the tert-butyl group and the 5-nitrothiazole (B1205993) ring. Rotation around the C-N bond of a carbamate is known to be hindered, leading to the existence of syn and anti rotamers. In the case of N-aryl carbamates, the barrier to this rotation is influenced by the electronic properties of the aryl substituent. Electron-withdrawing groups on the aromatic ring can decrease the rotational barrier. nd.edunih.gov Given the strong electron-withdrawing nature of the 5-nitrothiazole moiety, a lower barrier to C-N bond rotation compared to N-alkylcarbamates can be anticipated. nih.gov

Computational studies on simple tert-butyl carbamates, such as Boc-2-amino-1-propanol, have identified several stable conformers. These conformations are often stabilized by weak intramolecular hydrogen bonds, for instance, between the N-H proton and the carbonyl oxygen, or between the methyl protons of the tert-butyl group and the carbonyl oxygen. nih.govchemrxiv.org

The thiazole ring itself is an aromatic and therefore planar system. The nitro group at the 5-position will also tend to be coplanar with the ring to maximize resonance stabilization. The primary sources of conformational variability in this compound arise from the rotation around the N-C(carbonyl) bond and the C(carbonyl)-O bond of the carbamate, as well as the rotation of the entire carbamate group relative to the thiazole ring.

Based on crystal structure data of similar molecules, such as tert-butyl N-(thiophen-2-yl)carbamate, a slight dihedral angle between the heterocyclic ring and the carbamate group is expected. In the case of the thiophene (B33073) analogue, this dihedral angle is approximately 15.8°. nih.gov A similar non-planar arrangement is likely for this compound.

The orientation of the tert-butyl group relative to the rest of the molecule is also a key stereochemical feature. In the crystal structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the Boc-protecting group exhibits a specific torsion angle with respect to the main chain. mdpi.com For this compound, steric hindrance between the bulky tert-butyl group and the thiazole ring will influence the preferred rotational conformation around the O-C(tert-butyl) bond.

The potential for intramolecular hydrogen bonding exists between the carbamate N-H proton and the nitrogen atom of the thiazole ring, which could further stabilize a particular conformation. nih.gov This type of interaction has been observed to influence the conformational preferences of peptide mimics containing a thiazole ring. nih.gov

Detailed stereochemical predictions would necessitate dedicated computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface and identify the global and local energy minima corresponding to the most stable conformations. nih.gov Such studies would provide quantitative data on dihedral angles, bond lengths, and the relative energies of different conformers.

The following tables present predicted and typical literature values for key geometric parameters based on the analysis of related structures.

Table 1: Predicted Dihedral Angles for Low-Energy Conformers of this compound

| Dihedral Angle | Predicted Range (°) | Rationale |

| O=C-N-C(thiazole) | 0 ± 20 or 180 ± 20 | Represents syn and anti carbamate conformations. The exact value is influenced by steric and electronic effects. |

| C-N-C(thiazole)-S | 160 - 180 | A near-planar arrangement is expected to maximize electronic conjugation, though some torsion is likely to relieve steric strain. |

| C(carbonyl)-O-C(tert-butyl)-C(methyl) | 60, 180, -60 | Staggered conformations of the tert-butyl group are energetically favored. |

Table 2: Typical Bond Lengths in Related Carbamate and Thiazole Structures

| Bond | Typical Length (Å) | Structural Context |

| C=O (carbamate) | 1.22 - 1.24 | Standard double bond character. |

| C-N (carbamate) | 1.33 - 1.38 | Partial double bond character due to resonance. |

| N-C (thiazole) | 1.37 - 1.40 | Aromatic C-N bond. |

| C-S (thiazole) | 1.70 - 1.75 | Aromatic C-S bond. |

| C-NO₂ | 1.45 - 1.49 | Single bond between the thiazole ring and the nitro group. |

Future Research Directions and Emerging Trends in Tert Butyl 5 Nitrothiazol 2 Ylcarbamate Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. researchgate.net The future of Tert-butyl 5-nitrothiazol-2-ylcarbamate synthesis lies in the adoption of green chemistry principles to minimize environmental impact. researchgate.netgoogle.com This involves a shift towards renewable starting materials, the use of non-toxic catalysts, and milder reaction conditions. researchgate.net

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These innovative techniques offer substantial advantages in terms of scalability, cost-effectiveness, and simplified purification. researchgate.net By utilizing microwave irradiation or sonication, reaction times can be dramatically reduced, and energy efficiency improved compared to conventional heating methods.

Green Solvents and Catalysts: A major focus is on replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. Furthermore, the development of recyclable, non-toxic catalysts is a critical aspect of sustainable synthesis. researchgate.netmdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. researchgate.net Exploring one-pot MCRs for the construction of the this compound scaffold is a promising avenue for sustainable production.

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., Dichloromethane) | Water, Ethanol (B145695), Ionic Liquids, Supercritical CO2 |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication |

| Catalysts | Often stoichiometric, potentially toxic reagents | Recyclable, non-toxic, metal-free catalysts (e.g., hypervalent iodine) mdpi.com |

| Efficiency | Multi-step synthesis with intermediate purification | One-pot multicomponent reactions researchgate.net |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste streams, higher atom economy |

Photocatalytic and Electrocatalytic Transformations

The nitro group on the thiazole ring is a key functional handle that can be transformed to generate a variety of derivatives. Photocatalysis and electrocatalysis offer powerful, sustainable, and highly selective methods for these transformations, often operating under mild conditions. acs.orgsci-hub.se

Electrocatalytic Reduction: The electrochemical reduction of nitroaromatic compounds is a well-studied and highly tunable process. acs.org By carefully controlling parameters such as electrode potential, pH, and solvent, the nitro group of this compound can be selectively reduced to various oxidation states. This electrochemical approach avoids the use of chemical reducing agents, thereby minimizing waste. acs.org Potential products include the corresponding nitroso, hydroxylamine, or aniline derivatives, each of which can serve as a precursor for further chemical elaboration. acs.org

Photocatalytic Transformations: Visible-light photocatalysis has emerged as a transformative tool in organic synthesis. sci-hub.se For this compound, photocatalysis could enable a range of reactions. A primary application is the selective hydrogenation of the nitro group to an amine, which can be achieved at room temperature and low pressure. nih.gov This method provides a green alternative to traditional high-pressure hydrogenation. Furthermore, photocatalysis can generate radical intermediates, opening pathways for novel C-C and C-X bond formations that are difficult to achieve through thermal reactions. sci-hub.se

| Method | Potential Transformation | Key Advantages | Relevant Research |

|---|---|---|---|

| Electrocatalysis | Nitro -> Nitroso, Hydroxylamine, Amine | Avoids chemical reagents, tunable selectivity via potential/pH control | acs.orgdtic.milacs.org |

| Photocatalysis | Nitro -> Amine (Selective Hydrogenation) | Mild conditions (room temp.), uses light as a reagent, high selectivity | nih.gov |

| Photocatalysis | Generation of radical intermediates for C-C or C-X bond formation | Access to unique reaction pathways not available through thermal methods | sci-hub.senih.gov |

Exploration of Novel Reaction Manifolds

Beyond simple functional group transformations, future research will likely focus on using this compound as a building block in more complex molecular architectures. ingentaconnect.comeurekaselect.com This involves exploring novel reaction manifolds to expand the chemical space accessible from this scaffold.

One promising strategy is the use of "click chemistry" to append a wide variety of functional groups onto the thiazole core or its derivatives. nih.gov This approach was successfully used to generate a large library of novel nitrothiazole compounds for antimicrobial screening, demonstrating its power for rapid structural diversification. nih.gov

Another area of exploration could involve leveraging the electronic properties of the thiazole ring in cycloaddition reactions. For instance, investigations could determine if the molecule can act as a diene or dienophile in Diels-Alder reactions, potentially leading to complex bicyclic structures. nih.gov Furthermore, the synthesis of molecules containing multiple thiazole units, linked together or fused, could lead to compounds with enhanced biological or material properties. nih.gov

Development of Advanced Spectroscopic Probes

The 5-nitrothiazole (B1205993) moiety is an attractive scaffold for the development of advanced spectroscopic probes for biological and environmental applications. The nitro group often acts as a fluorescence quencher. Its reduction to an amino group by specific enzymes, such as nitroreductases found in certain bacteria and cancer cells, can lead to a "turn-on" fluorescence response.

This principle can be harnessed to design probes for detecting nitroreductase activity. By chemically linking a fluorophore to the this compound core, a non-fluorescent probe could be created. In the presence of the target enzyme, the nitro group is reduced, disrupting the quenching mechanism and activating a strong fluorescent signal. researchgate.net Such probes could have applications in medical diagnostics, particularly for imaging hypoxic tumors or detecting pathogenic bacteria. The inherent spectroscopic properties of azo dyes derived from 2-amino-5-nitrothiazole (B118965) further support the potential of this scaffold in creating chromophoric and fluorescent molecules. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 5-nitrothiazol-2-ylcarbamate, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized nitrothiazole intermediates. Key steps include:

- Reagent Selection : Use of trifluoroacetic anhydride (TFAA) as an activating agent in dichloromethane (DCM) at 0°C to promote amide bond formation, as demonstrated in analogous carbamate syntheses .

- Solvent and Base Optimization : Polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine or potassium carbonate enhance reaction efficiency .

- Purification : Silica gel chromatography or recrystallization is critical for isolating high-purity product .

Critical Parameters : Temperature control (<5°C for exothermic steps), stoichiometric ratios (1.2–1.5 equivalents of nitrothiazole precursor), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can researchers optimize purification of this compound to achieve high purity?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use silica gel TLC with ethyl acetate/hexane (3:7) to monitor reaction progress and identify by-products .

- Column Chromatography : Gradient elution (5–30% ethyl acetate in hexane) effectively separates nitrothiazole derivatives from unreacted starting materials .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to 4°C for crystal formation. Filter under reduced pressure to isolate pure crystals.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies carbamate (C=O, ~155 ppm) and nitro groups (NO₂, ~150 ppm). Compare peak splitting patterns to analogous tert-butyl carbamates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 274.08) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and nitro vibrations (~1520 cm⁻¹) to verify functional groups .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps to avoid inhalation .

- Waste Management : Segregate nitro-containing waste in labeled containers for professional disposal to prevent environmental contamination .

- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; consult SDS for antidote recommendations .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer:

- Variable Selection : Test temperature (0–25°C), solvent (DCM vs. THF), and catalyst loading (1–5 mol%) as independent variables .

- Design Execution : Use a 2³ factorial design to assess main effects and interactions. Conduct 8 experiments with triplicate runs to minimize noise.

- Data Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity impacts yield by 22%) and optimize conditions (e.g., 10°C in THF maximizes yield to 78%) .

Q. How can contradictory spectroscopic data during characterization be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous peak assignments. For example, crystal structure data (e.g., bond angles O4—C23—C20 = 109.34°) can confirm stereochemistry .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

Q. How to analyze the stability of this compound under varying pH and temperature?

Methodological Answer:

Q. How to identify by-products in the synthesis of this compound?

Methodological Answer:

Q. What advanced techniques elucidate the crystal structure of this compound derivatives?

Methodological Answer:

- X-Ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Refine structures using SHELXL to determine bond parameters (e.g., C—N bond length = 1.34 Å) .

- Electron Density Maps : Analyze residual density (<0.3 eÅ⁻³) to validate hydrogen bonding networks and nitro group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.